1,2-Bis(4-vinylphenyl)ethane
Overview
Description
1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18This compound is a colorless liquid that is soluble in organic solvents such as ethanol and xylene . It is often used as a chemical reagent and intermediate in the synthesis of various polymers, resins, and surface coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-vinylphenyl)ethane can be synthesized through a Grignard coupling reaction. This involves the reaction of diphenylethylene with a vinyl compound under alkaline conditions . Another method involves the Wurtz coupling reaction of p-chloromethylstyrene . The reaction is typically carried out under dry argon to exclude oxygen and moisture from the reaction systems .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of Grignard reagents and is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-vinylphenyl)ethane undergoes various types of chemical reactions, including:
Polymerization: It can be polymerized using different catalysts and conditions to form cross-linked polymers.
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Catalysts such as scandium and Lewis acids like SnCl4 and ZnCl2 are commonly used
Substitution Reactions: Reagents like Grignard reagents and vinyl compounds are used under alkaline conditions.
Major Products Formed
Polymers: Cross-linked polymers with enhanced thermal and mechanical properties.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(4-vinylphenyl)ethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-vinylphenyl)ethane primarily involves its ability to undergo polymerization and form cross-linked structures. This is facilitated by the presence of vinyl groups that can react with various catalysts and reagents to form stable polymers . The molecular targets and pathways involved include the interaction with catalysts like scandium and Lewis acids, which initiate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Another cross-linking agent used in polymer synthesis.
1,8-Bis(4-vinylphenyl)octane: A similar compound with a longer alkyl linkage.
Uniqueness
1,2-Bis(4-vinylphenyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical properties . Its ability to undergo various chemical reactions and form stable derivatives also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453919 | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-52-3 | |
Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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